![molecular formula C17H15FN4O B8494121 5-[(2-Aminoethyl)amino]-6-fluoro-3-(1H-pyrrol-2-YL)benzo[CD]indol-2(1H)-one](/img/structure/B8494121.png)
5-[(2-Aminoethyl)amino]-6-fluoro-3-(1H-pyrrol-2-YL)benzo[CD]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. These compounds are characterized by an isoindole bearing a ketone group. The compound has a molecular formula of C17H15FN4O and a molecular weight of 310.33 g/mol .
Preparation Methods
The synthesis of 5-[(2-AMINOETHYL)AMINO]-6-FLUORO-3-(1H-PYRROL-2-YL)BENZO[CD]INDOL-2(1H)-ONE involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
5-[(2-AMINOETHYL)AMINO]-6-FLUORO-3-(1H-PYRROL-2-YL)BENZO[CD]INDOL-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
5-[(2-AMINOETHYL)AMINO]-6-FLUORO-3-(1H-PYRROL-2-YL)BENZO[CD]INDOL-2(1H)-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 5-[(2-AMINOETHYL)AMINO]-6-FLUORO-3-(1H-PYRROL-2-YL)BENZO[CD]INDOL-2(1H)-ONE involves its interaction with specific molecular targets. One such target is cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By binding to CDK2, the compound can inhibit its activity, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . The exact pathways and molecular interactions involved are still under investigation, but the compound’s ability to modulate key cellular processes highlights its potential as a therapeutic agent .
Comparison with Similar Compounds
5-[(2-AMINOETHYL)AMINO]-6-FLUORO-3-(1H-PYRROL-2-YL)BENZO[CD]INDOL-2(1H)-ONE can be compared with other isoindolone derivatives and related compounds. Similar compounds include:
6-Fluoro-3-(1H-pyrrol-2-yl)benzo[cd]indol-2(1H)-one: Lacks the aminoethylamino group, which may affect its biological activity and chemical reactivity.
5-(Aminoethylamino)-6-fluoro-3-(1H-pyrrol-2-yl)benzo[cd]indol-2(1H)-one: Similar structure but with variations in the substitution pattern, leading to differences in properties and applications.
Other isoindolone derivatives: These compounds share the core isoindolone structure but differ in their substituents, resulting in a wide range of chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C17H15FN4O |
|---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
5-(2-aminoethylamino)-6-fluoro-3-(1H-pyrrol-2-yl)-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C17H15FN4O/c18-10-3-4-12-16-14(17(23)22-12)9(11-2-1-6-20-11)8-13(15(10)16)21-7-5-19/h1-4,6,8,20-21H,5,7,19H2,(H,22,23) |
InChI Key |
CQCXWWWNUFQYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=C3C4=C(C=CC(=C4C(=C2)NCCN)F)NC3=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
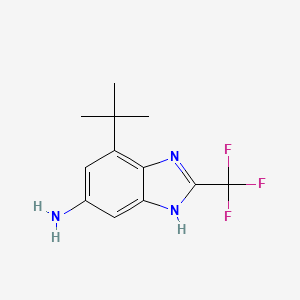
![2-Trifluoromethylbicyclo[2,2,1]hepta-5-ene-2-carboxylic acid](/img/structure/B8494051.png)

![4-Methoxy-1-nitrodibenzo[b,d]thiophene](/img/structure/B8494068.png)
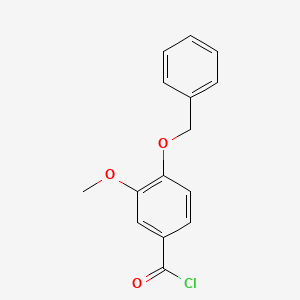

![4-bromo-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B8494078.png)
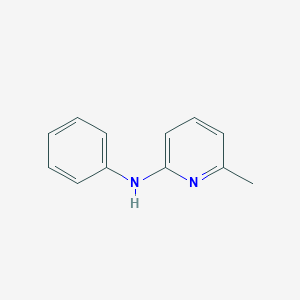
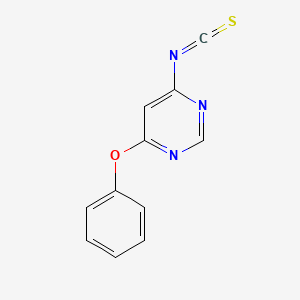
![Benzo[b]thiophene-2-carboxamide,3-amino-4-ethoxy-7-(hydroxymethyl)-](/img/structure/B8494095.png)
![ethyl 1-(2-aminoethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride](/img/structure/B8494097.png)

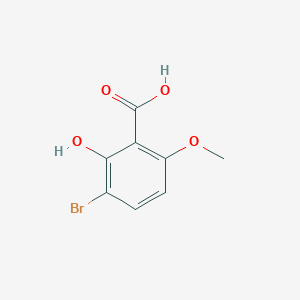
![6-[(oxiran-2-yl)methoxy]quinoline](/img/structure/B8494128.png)
